molecular formula C10H16N4OS B6447855 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2548979-84-4

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B6447855
CAS No.: 2548979-84-4
M. Wt: 240.33 g/mol
InChI Key: NLDUNWBVRNHFNW-UHFFFAOYSA-N
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Description

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring fused with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

The compound is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction where the thiadiazole derivative reacts with a suitable pyrrolidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

IUPAC Name

1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-6(2)9-12-13-10(16-9)14-5-3-4-7(14)8(11)15/h6-7H,3-5H2,1-2H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDUNWBVRNHFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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